2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is an organic compound characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a piperidine ring. This compound is a white crystalline solid with a blue fluorescence and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be achieved through several methods. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methanol under basic conditions to form the corresponding alcohol. This intermediate is then reacted with thionyl chloride to produce the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be compared with similar compounds such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a methoxy group and a piperidine ring but differs in its substituents and overall structure.
2-Methoxy-1-(4’-trifluoromethyl)phenylethanone: Similar in having a methoxy and trifluoromethyl group, but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, making it valuable for various applications.
Biological Activity
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C9H14F3NO2 |
Molecular Weight | 225.21 g/mol |
CAS Number | 1495755-68-4 |
The structure includes a methoxy group, a trifluoromethyl group, and a piperidine ring, which contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It has been studied for its effects on various neurotransmitter receptors, particularly in the central nervous system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, some derivatives have demonstrated cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are scarce, the structural similarities suggest a potential for similar activities.
Case Studies
- In Vitro Studies :
- A study exploring the effects of piperidine derivatives on cancer cell lines indicated that modifications in the structure could enhance cytotoxicity. Compounds with trifluoromethyl substitutions showed improved interactions with cancer cell targets.
- Neuropharmacological Effects :
- In animal models, compounds with similar structures were evaluated for their effects on neurotransmitter systems. Enhanced binding affinity to mGluR2 receptors was observed, indicating potential applications in treating neurological disorders.
Tables of Biological Activities
Study Focus | Findings |
---|---|
Antimicrobial Activity | Related compounds show MIC values ranging from 0.05 to 0.6 µg/mL against various pathogens. |
Anticancer Activity | Piperidine derivatives demonstrated cytotoxicity with IC50 values < 10 µM in certain cancer models. |
Neuropharmacological Effects | Enhanced receptor binding activity noted in studies involving mGluR2 modulation. |
Properties
IUPAC Name |
2-methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-6-8(14)13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSTISHTFUIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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